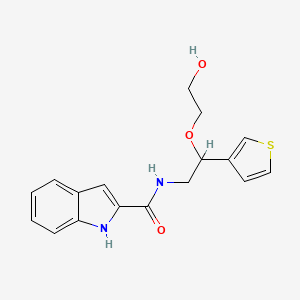

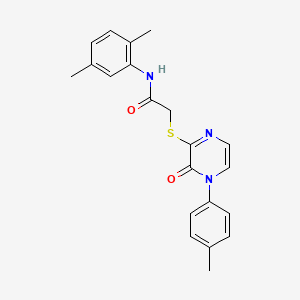

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide, also known as THJ-018, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2009 by a team of researchers from Japan. Since then, THJ-018 has gained popularity as a research chemical and has been used extensively in scientific studies.

Scientific Research Applications

Antiamnestic and Antihypoxic Activities

Studies have shown that derivatives of indole and thiophene exhibit significant antiamnestic (AA) and antihypoxic (AH) activities. For instance, compounds related to the structural framework of indole and thiophene have been evaluated for their ability to reverse amnesia and protect against hypoxia in mice. These compounds were found to be potent in reversing amnesia induced by electroconvulsion and in offering protection against CO2-induced memory impairment, showcasing their potential for cognitive enhancement and neuroprotection research (Ono et al., 1995).

Antibacterial and Antifungal Activities

Compounds incorporating thiophene and indole moieties have also been investigated for their antibacterial and antifungal properties. Novel cycloalkylthiophene-Schiff bases and their metal complexes, for example, have demonstrated effective antibacterial activity against a range of pathogenic strains, including Listeria monocytogenes, Staphylococcus aureus, and Escherichia coli, as well as antifungal activity against Candida albicans. These findings suggest a promising avenue for the development of new antimicrobial agents (Altundas et al., 2010).

Synthesis and Characterization

Research into the synthesis and characterization of related compounds provides insight into methodologies that could be applicable to the study of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide. For instance, studies have detailed the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates through reactions involving ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates, yielding compounds with potential for further pharmacological investigation (Cucek & Verček, 2008).

properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c20-6-7-22-16(13-5-8-23-11-13)10-18-17(21)15-9-12-3-1-2-4-14(12)19-15/h1-5,8-9,11,16,19-20H,6-7,10H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTDYRSYLDPHOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CSC=C3)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2776714.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2776719.png)

![(2S,4R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2776725.png)

![5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole](/img/structure/B2776726.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide](/img/structure/B2776730.png)

![3-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2776731.png)

![2-(1,3-Benzodioxol-5-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2776732.png)